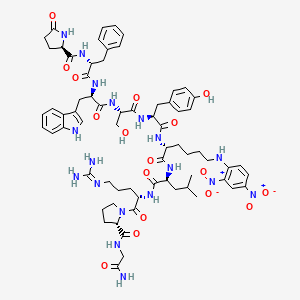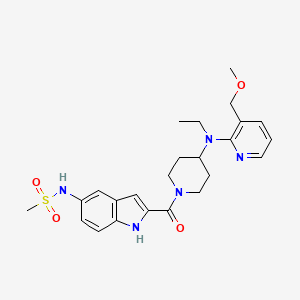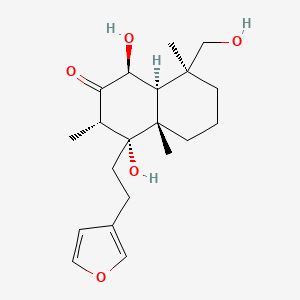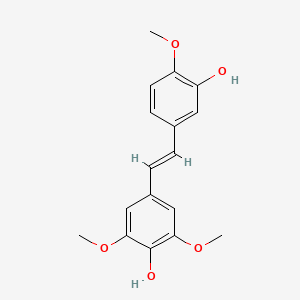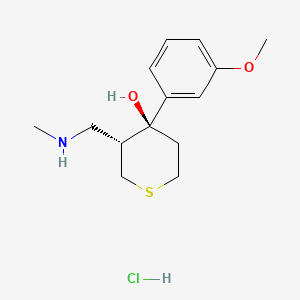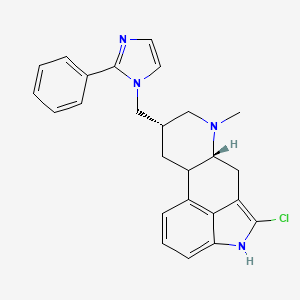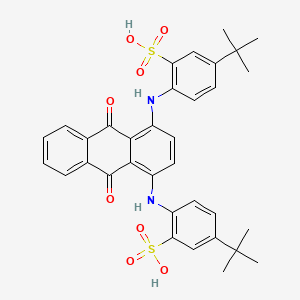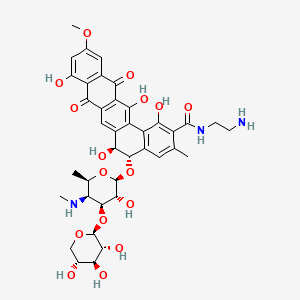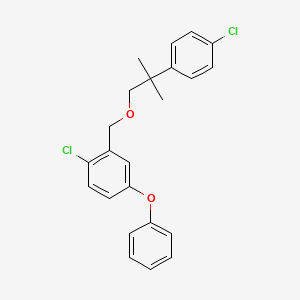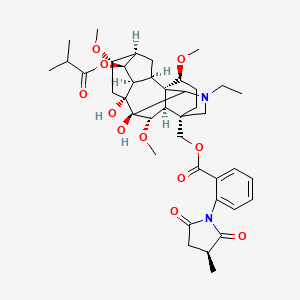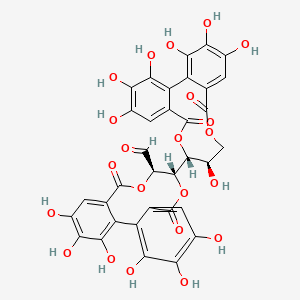
Platycaryanin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platycaryanin D is an ellagitannin, a type of hydrolyzable tannin, isolated from the fruits and bark of Platycarya strobilacea, a plant belonging to the Juglandaceae family . Ellagitannins are known for their complex structures and diverse biological activities, making them a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Platycaryanin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves several chromatographic techniques, including Diaion HP20SS, Chromatorex ODS, Toyopearl butyl 650M, and Sephadex LH-20 . These methods help in purifying the compound from the plant extracts.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the natural plant sources, which involves harvesting the fruits and bark of Platycarya strobilacea and subjecting them to various purification processes .
Chemical Reactions Analysis
Types of Reactions: Platycaryanin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s stability and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to modify the structure of this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield simpler phenolic compounds .
Scientific Research Applications
Platycaryanin D has a wide range of scientific research applications due to its unique chemical structure and biological activities :
Chemistry: Used as a model compound to study the reactivity and stability of ellagitannins.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural preservatives and additives due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Platycaryanin D involves its interaction with various molecular targets and pathways . The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
Platycaryanin D is unique among ellagitannins due to its specific structural features, such as the presence of ®-hexahydroxydiphenoyl esters at the glucopyranose 2, 3- and 4, 6-positions . Similar compounds include:
Platycaryanin A, B, and C: These compounds also possess tergalloyl ester groups but differ in their specific structural arrangements.
Platycariin: Another ellagitannin isolated from the same plant, with a different structural configuration.
Properties
CAS No. |
155073-98-6 |
|---|---|
Molecular Formula |
C34H24O22 |
Molecular Weight |
784.5 g/mol |
IUPAC Name |
(10R,11S)-11-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde |
InChI |
InChI=1S/C34H24O22/c35-5-16-30(56-34(52)10-4-14(39)24(44)28(48)20(10)18-8(32(50)54-16)2-12(37)22(42)26(18)46)29-15(40)6-53-31(49)7-1-11(36)21(41)25(45)17(7)19-9(33(51)55-29)3-13(38)23(43)27(19)47/h1-5,15-16,29-30,36-48H,6H2/t15-,16+,29-,30-/m1/s1 |
InChI Key |
KHMBJGKOFANMAO-ALHZUIJYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


